

Solubility of 5-Aminopentan-1-ol in different organic solvents

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Compound of Interest

Compound Name: 5-Aminopentan-1-ol

Cat. No.: B144490

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An In-depth Technical Guide to the Solubility of **5-Aminopentan-1-ol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Aminopentan-1-ol

5-Aminopentan-1-ol (CAS No: 2508-29-4), a bifunctional organic compound, possesses both a primary amine and a primary hydroxyl group.^[1] This structure makes it a valuable building block and linker in organic and biochemical synthesis.^{[1][2]} It serves as an intermediate in the derivatization of drug molecules and bioactive compounds and is used in the synthesis of radiopharmaceutical imaging agents.^[2] Given its utility, understanding its solubility profile in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the known solubility of **5-aminopentan-1-ol** and outlines a general experimental protocol for its quantitative determination.

Solubility Profile of 5-Aminopentan-1-ol

5-Aminopentan-1-ol is a white crystalline solid at room temperature with a melting point between 33-35 °C.^{[3][4][5]} Its bifunctional nature, containing both a polar hydroxyl group and a basic amino group, allows it to interact with a wide range of solvents. While specific quantitative solubility data (e.g., g/100 mL at a given temperature) is not extensively available in publicly accessible literature, qualitative solubility has been reported in several common organic solvents. The following table summarizes the available qualitative data.

Table 1: Qualitative Solubility of **5-Aminopentanol-1-ol** in Various Solvents

Solvent	Type	Solubility	Source(s)
Water	Protic, Polar	Miscible	[2][3][6]
Ethanol	Protic, Polar	Soluble	[3]
Acetone	Aprotic, Polar	Soluble	[3]
Chloroform	Aprotic, Polar	Soluble	[5][6][7]
Dichloromethane (DCM)	Aprotic, Polar	Soluble	[2]
Ethyl Acetate	Aprotic, Polar	Soluble	[2][5][6][7]
N,N-Dimethylformamide (DMF)	Aprotic, Polar	Soluble	[2]
Diethyl Ether	Aprotic, Nonpolar	Soluble	[8]

Generally, amines with low molecular weights are soluble in water and also tend to be soluble in organic solvents.[8][9][10] The solubility of **5-aminopentanol-1-ol** in polar organic solvents is expected due to the presence of the polar -OH and -NH₂ groups, which can participate in hydrogen bonding.[11]

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the quantitative determination of the solubility of a compound like **5-aminopentanol-1-ol** in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1 Materials and Equipment

- **5-Aminopentanol-1-ol** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)

- Vials with Teflon-lined caps
- Thermostatic shaker or water bath
- Vortex mixer
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or LC-MS)

3.2 Procedure

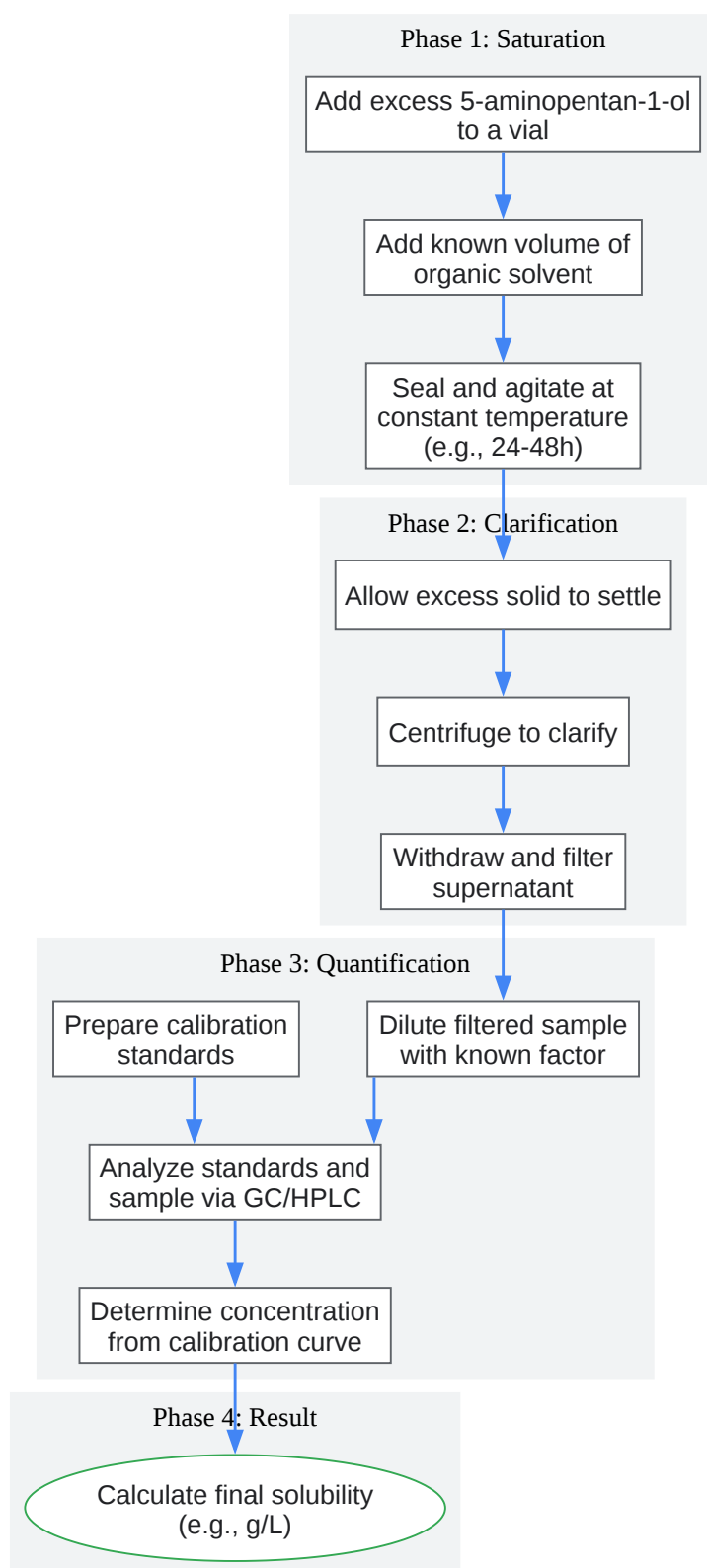
- Preparation of Saturated Solution: a. Add an excess amount of **5-aminopentan-1-ol** to a vial. The excess is crucial to ensure saturation. b. Accurately pipette a known volume of the desired organic solvent into the vial.[\[12\]](#) c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). e. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Initial studies can confirm the time required to achieve maximum solubility.[\[13\]](#)
- Sample Clarification: a. After the equilibration period, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle. b. To ensure complete removal of undissolved solid, centrifuge the vial at a moderate speed. c. Carefully withdraw a known volume of the supernatant using a pipette. For accuracy, ensure the pipette tip is well above the solid sediment.
- Sample Preparation for Analysis: a. Filter the collected supernatant through a syringe filter compatible with the solvent (e.g., PTFE for organic solvents) into a clean, pre-weighed vial to remove any remaining microscopic particles. b. Accurately dilute the filtered, saturated solution with a known volume of the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
- Quantification: a. Prepare a series of calibration standards of **5-aminopentan-1-ol** in the same solvent. b. Analyze the calibration standards and the diluted sample solution using a

suitable, validated analytical method (e.g., GC-FID). c. Construct a calibration curve by plotting the instrument response against the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.

- Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. b. Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.



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Caption: Workflow for determining the solubility of **5-aminopentan-1-ol**.

Conclusion

5-Aminopentan-1-ol exhibits broad solubility in a range of common polar organic solvents, a characteristic attributed to its primary amine and hydroxyl functional groups. While quantitative data remains sparse in the literature, the qualitative profile suggests its suitability for various applications in organic synthesis and pharmaceutical development. For precise formulation and process design, it is imperative that researchers determine the quantitative solubility in their specific solvent systems of interest. The detailed experimental protocol provided in this guide offers a reliable framework for obtaining such critical data, ensuring reproducibility and accuracy in research and development settings.

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